2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a complex organic compound that features a benzoxazole ring, an amino group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylated aryl halides in a coupling reaction.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylamino)-1-phenylethanol: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
2-(1,3-Benzoxazol-2-ylamino)-1-[4-methylphenyl]ethanol: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)11-7-5-10(6-8-11)13(22)9-20-15-21-12-3-1-2-4-14(12)23-15/h1-8,13,22H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFIHCVEFHTJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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